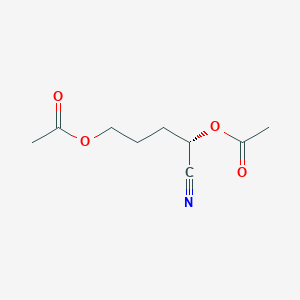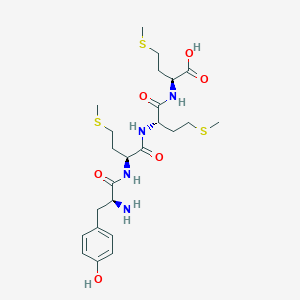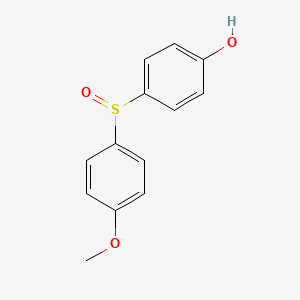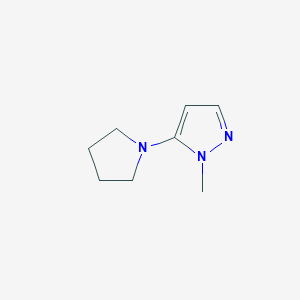
N-(1,1-Dimethoxy-3-phenylpropan-2-yl)-4H-1,2,4-triazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-二甲氧基-3-苯基丙烷-2-基)-4H-1,2,4-三唑-4-胺是一种化学化合物,其独特结构包含一个三唑环和一个苯基。
准备方法
合成路线和反应条件
N-(1,1-二甲氧基-3-苯基丙烷-2-基)-4H-1,2,4-三唑-4-胺的合成通常涉及1,1-二甲氧基-3-苯基丙烷-2-酮与肼衍生物的反应,形成三唑环。反应条件通常包括使用乙醇或甲醇等溶剂,可能需要加热以促进三唑环的形成。
工业生产方法
该化合物的工业生产方法可能涉及使用类似反应条件的大规模合成,但针对更高产率和纯度进行了优化。这可能包括使用连续流动反应器和先进的纯化技术,如色谱法。
化学反应分析
反应类型
N-(1,1-二甲氧基-3-苯基丙烷-2-基)-4H-1,2,4-三唑-4-胺可以进行各种化学反应,包括:
氧化: 该化合物可以氧化形成相应的氧化物。
还原: 还原反应可导致胺类或其他还原形式的生成。
取代: 三唑环和苯基可以参与取代反应,形成各种衍生物。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂,氢化铝锂等还原剂,以及用于取代反应的各种亲核试剂。反应条件可能会有所不同,但通常涉及控制温度和使用惰性气氛以防止不必要的副反应。
主要产物
这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能产生氧化物,而取代反应可以产生具有不同官能团的各种衍生物。
科学研究应用
N-(1,1-二甲氧基-3-苯基丙烷-2-基)-4H-1,2,4-三唑-4-胺在科学研究中有多种应用:
化学: 它用作合成更复杂有机分子的中间体。
生物学: 该化合物可用于与酶抑制和蛋白质结合相关的研究。
工业: 它可用于生产特种化学品和材料。
作用机制
N-(1,1-二甲氧基-3-苯基丙烷-2-基)-4H-1,2,4-三唑-4-胺的作用机制涉及其与酶或受体等分子靶标的相互作用。三唑环可以与活性位点形成氢键和其他相互作用,导致酶活性抑制或调节。苯基也可能有助于结合亲和力和特异性。
相似化合物的比较
类似化合物
- N-苄基-1,1-二甲氧基-3-苯基丙烷-2-胺
- 1,1-二甲氧基-3-苯基丙烷-2-酮肟
独特性
N-(1,1-二甲氧基-3-苯基丙烷-2-基)-4H-1,2,4-三唑-4-胺因其三唑环和苯基的组合而独特,这赋予了它独特的化学性质和潜在应用。与类似化合物相比,它可能在生物系统中提供更好的结合亲和力和特异性,使其成为研究和开发的宝贵化合物。
属性
CAS 编号 |
652538-58-4 |
|---|---|
分子式 |
C13H18N4O2 |
分子量 |
262.31 g/mol |
IUPAC 名称 |
N-(1,1-dimethoxy-3-phenylpropan-2-yl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C13H18N4O2/c1-18-13(19-2)12(16-17-9-14-15-10-17)8-11-6-4-3-5-7-11/h3-7,9-10,12-13,16H,8H2,1-2H3 |
InChI 键 |
UVZCQFLFMCYGEZ-UHFFFAOYSA-N |
规范 SMILES |
COC(C(CC1=CC=CC=C1)NN2C=NN=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Azetidinone, 3,3-dimethyl-1-phenyl-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B12535208.png)

![N-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]acetamide](/img/structure/B12535231.png)





![1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]-](/img/structure/B12535255.png)

![1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(prop-1-en-1-yl)benzene](/img/structure/B12535262.png)
![10-(4-Fluorophenyl)benzo[h]quinoline](/img/structure/B12535277.png)
